(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials are usually simple sugars and purine derivatives. The key steps include:
- Glycosylation: The attachment of the purine base to the sugar moiety.
- Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites.
- Purification: Techniques such as chromatography are used to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can modify the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand biochemical processes.
Medicine
The primary application in medicine is as a potential antiviral or anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its synthesis and modification are crucial steps in drug discovery and development.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. This can lead to the termination of DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: An antiviral agent used in the treatment of HIV.
Vidarabine: An antiviral drug used to treat herpes simplex infections.
Uniqueness
What sets (2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its methoxy group at the 8-position of the purine ring and the hydroxymethyl group on the sugar moiety are particularly noteworthy.
Properties
Molecular Formula |
C11H15N5O5 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
XGHALRBUKJYKLT-HMEJCUHCSA-N |
Isomeric SMILES |
COC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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